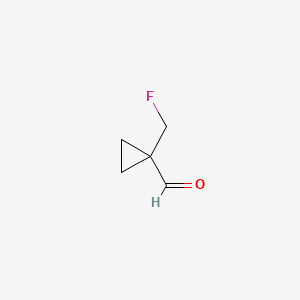

1-(Fluoromethyl)cyclopropane-1-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Fluoromethyl)cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C5H7FO . It is used in various applications and services including analytical chemistry, cell culture & analysis, chemistry & biochemicals, clinical & diagnostics, filtration, greener alternative products, industrial microbiology, labware, materials science, molecular biology & functional genomics, mRNA development & manufacturing, pharma & biopharma manufacturing, protein biology, and water purification .

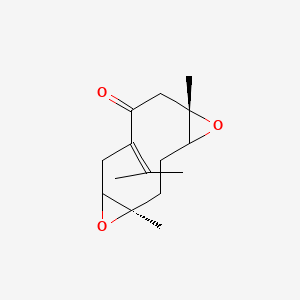

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H7FO/c6-3-5(4-7)1-2-5/h4H,1-3H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a boiling point of 113.2±5.0℃ (760 Torr) and a density of 1.204±0.06 g/cm3 (20 ºC 760 Torr) .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

"1-(Fluoromethyl)cyclopropane-1-carbaldehyde" and its derivatives are critical in the development of novel synthetic methodologies due to the unique reactivity of the cyclopropane ring and the fluoromethyl group. The presence of a fluoromethyl group adjacent to a cyclopropane ring significantly affects the compound's reactivity, allowing for unique transformations. For example, the cyclopropane ring's high ring strain and the fluorine atom's electronegativity facilitate [2+1]-type cyclopropanation reactions, which are pivotal in synthesizing biologically active compounds and natural products. These reactions have been extensively studied and reviewed, showcasing various methodologies for cyclopropanation, including Michael-induced ring closure and the Simmons–Smith reaction, highlighting the versatility of cyclopropane derivatives in organic synthesis (Kamimura, 2014).

Influence in Organic Chemistry

The fluoromethyl group in "this compound" plays a significant role in modulating the compound's physical and chemical properties, making it a valuable building block in organic synthesis. The interaction between the fluorine atom and adjacent functional groups can lead to the development of novel organic reactions and the synthesis of compounds with potential pharmacological activities. This is exemplified in the work on the oxidation of cyclopropane-containing hydrocarbons, where the presence of fluorine influences the outcome of such reactions, providing a direct route towards carbonylcyclopropanes (Sedenkova et al., 2018).

Fluorine as a Hydrogen Bond Acceptor

The role of organic fluorine, such as that in "this compound," as a hydrogen bond acceptor, is a topic of considerable interest. Studies evaluating the ability of fluorine to participate in hydrogen bonding have revealed insights into the subtle interactions that can significantly affect molecular recognition and binding in biological systems. Research has shown that while fluorine can act as a weak hydrogen bond acceptor, its utility in this capacity depends on the specific context of the molecule, with implications for the design of pharmaceuticals and agrochemicals (Howard et al., 1996).

Polymerization and Material Science

The fluorinated aldehyde "this compound" may also find applications in material science, particularly in the polymerization of aldehydes. While specific studies on this compound might not be widely reported, the polymerization of higher aldehydes, including fluorinated variants, is an area of active research. These studies contribute to understanding the mechanisms of polymerization, the properties of the resulting polymers, and their potential applications in various industries, from pharmaceuticals to advanced materials (Kubisa et al., 1980).

Propiedades

IUPAC Name |

1-(fluoromethyl)cyclopropane-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO/c6-3-5(4-7)1-2-5/h4H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSXPZDSMOTRMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CF)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1268519-96-5 |

Source

|

| Record name | 1-(fluoromethyl)cyclopropane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-(trimethylsilyl)thieno[2,3-b]pyridine](/img/structure/B580685.png)

![R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine](/img/no-structure.png)

![4-[(3-Piperidinylmethyl)sulfonyl]-morpholine](/img/structure/B580693.png)

![3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B580697.png)

![N-[(1R)-1,2,3,4-Tetrahydro-1-naphthalenyl]-1H-Benzimidazol-2-amine hydrochloride](/img/structure/B580700.png)

![[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride](/img/structure/B580701.png)